BGG463 Retains Potency Against BCR-ABL T315I Mutant Unlike Imatinib, Dasatinib, and Nilotinib
BGG463 directly inhibits the T315I mutant variant of BCR-ABL with an IC50 of 0.590 µM, whereas first-generation (Imatinib) and second-generation (Dasatinib, Nilotinib) BCR-ABL inhibitors are completely ineffective against this mutation due to loss of a critical hydrogen bond and steric clash with the bulkier isoleucine gatekeeper residue . This quantitative activity enables research into T315I-driven resistance that is precluded with standard-of-care comparator compounds .
| Evidence Dimension | Inhibition of BCR-ABL T315I variant |
|---|---|
| Target Compound Data | IC50 = 0.590 µM |
| Comparator Or Baseline | Imatinib (IC50 > 10 µM / Inactive); Dasatinib (Inactive); Nilotinib (Inactive) against T315I |
| Quantified Difference | > 16-fold improvement (qualitative shift from inactive to active) |
| Conditions | Biochemical kinase inhibition assay (Cell-free system) |
Why This Matters
This provides a quantitative basis for selecting BGG463 as the sole tool compound for interrogating T315I-mediated resistance mechanisms where other clinical BCR-ABL inhibitors fail.
